Anacyclin

説明

Structure

3D Structure

特性

分子式 |

C18H25NO |

|---|---|

分子量 |

271.4 g/mol |

IUPAC名 |

(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide |

InChI |

InChI=1S/C18H25NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h12-15,17H,4-5,10-11,16H2,1-3H3,(H,19,20)/b13-12+,15-14+ |

InChIキー |

CAZNLADLZFVEBY-SQIWNDBBSA-N |

SMILES |

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C |

異性体SMILES |

CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C |

正規SMILES |

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Anacyclin's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies on isolated Anacyclin are limited in publicly available scientific literature. This guide synthesizes the current understanding of the neuropharmacological effects of Anacyclus pyrethrum extracts and related N-alkylamides, particularly Pellitorine, to propose a well-supported hypothetical mechanism of action for this compound in neuronal cells. This document is intended for research and informational purposes only.

Executive Summary

This compound is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a history of use in traditional medicine for various neurological conditions. While direct studies on this compound are sparse, research on the parent extract and structurally similar N-alkylamides, such as Pellitorine, provides compelling evidence for its neuromodulatory activities. This guide delineates a hypothesized mechanism of action for this compound in neuronal cells, focusing on its potential interaction with Transient Receptor Potential (TRP) ion channels, subsequent effects on intracellular signaling cascades, and its role in modulating neuroinflammation. The proposed mechanism positions this compound as a modulator of neuronal excitability and a potential neuroprotective agent.

Introduction to this compound and N-Alkylamides

This compound belongs to the class of N-alkylamides, characterized by a fatty acid linked to an amine through an amide bond. These compounds are known for their diverse biological activities. The structure of this compound shares similarities with other bioactive lipids, including Pellitorine, another key constituent of Anacyclus pyrethrum, and the endogenous cannabinoid anandamide. This structural resemblance suggests potential overlapping biological targets and mechanisms of action.

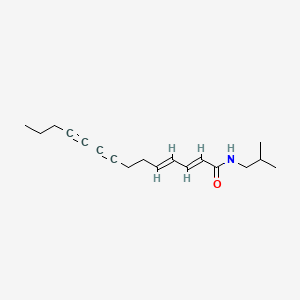

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

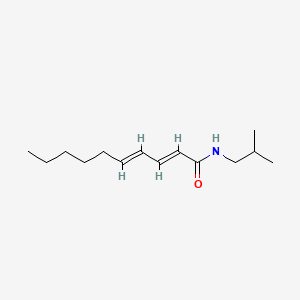

Figure 2. Chemical Structure of Pellitorine.

Figure 2. Chemical Structure of Pellitorine.

Core Hypothesized Mechanism of Action: Modulation of TRP Channels

The primary hypothesized mechanism of action for this compound in neuronal cells is the modulation of Transient Receptor Potential (TRP) ion channels, particularly the vanilloid receptor 1 (TRPV1). This hypothesis is based on studies of Pellitorine and other N-alkylamides.

Interaction with TRPV1 Channels

N-alkylamides, due to their structural similarity to capsaicin (B1668287) (the pungent compound in chili peppers and a well-known TRPV1 agonist), are strong candidates for TRPV1 modulation.[1][2][3][4] Studies have shown that Pellitorine can act as a TRPV1 antagonist, blocking capsaicin-evoked calcium influx. Given the structural similarities, this compound may also bind to the TRPV1 channel, potentially acting as an antagonist or a partial agonist. This interaction is likely to occur at the same binding pocket as capsaicin, which is formed by transmembrane segments of the channel.[1][2][3][4]

The binding of this compound to TRPV1 is expected to modulate the channel's gating, thereby altering cation influx (primarily Ca²⁺ and Na⁺) into the neuron. This modulation of ion flow is the initial step in a signaling cascade that can lead to changes in neuronal excitability and other downstream cellular events.

Downstream Signaling Pathways in Neuronal Cells

The modulation of TRPV1 channels by this compound is predicted to initiate a cascade of intracellular events, influencing key signaling pathways that regulate neuronal function and survival.

Modulation of Intracellular Calcium Levels

As a cation channel, TRPV1 activation leads to an influx of calcium ions (Ca²⁺). By modulating TRPV1 activity, this compound would directly influence intracellular calcium concentrations. An antagonistic action would be expected to reduce or prevent the Ca²⁺ influx triggered by TRPV1 agonists. This modulation of calcium signaling is a critical event, as calcium is a ubiquitous second messenger that controls a vast array of cellular processes in neurons.

Impact on CREB Phosphorylation and BDNF Expression

Changes in intracellular calcium can activate various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway. Calcium influx can lead to the activation of calcium-dependent kinases, which in turn phosphorylate CREB. Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival, plasticity, and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF). By modulating calcium influx, this compound could therefore influence the phosphorylation of CREB and the subsequent expression of neuroprotective factors like BDNF.

Role in Neuroinflammation

Chronic neuroinflammation is implicated in the pathogenesis of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a key role in neuroinflammatory processes. The neuroprotective effects of Anacyclus pyrethrum extracts suggest a potential anti-inflammatory mechanism. It is hypothesized that this compound may modulate neuroinflammation by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines. This could be a direct effect on microglia or an indirect effect mediated by the modulation of neuronal activity.

Quantitative Data Summary (Hypothetical and Based on Related Compounds)

Direct quantitative data for this compound's activity on neuronal cells is not available. The following table is a hypothetical representation based on data for Pellitorine and other N-alkylamides, intended to guide future experimental design.

| Compound | Target | Assay Type | Cell Type | Activity | IC₅₀/EC₅₀ (µM) | Reference |

| This compound (Hypothetical) | TRPV1 | Calcium Influx | DRG Neurons | Antagonist | 10 - 100 | - |

| This compound (Hypothetical) | Nav Channels | Electrophysiology | Cortical Neurons | Inhibitor | 5 - 50 | - |

| Pellitorine | TRPV1 | Calcium Influx | HEK293-hTRPV1 | Antagonist | ~700 | [3] |

| Pellitorine | Fatty Acid Uptake | Tracer Assay | Caco-2 | Inhibitor | >100 | [4] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments to investigate the hypothesized mechanism of action of this compound. These should be optimized for specific cell types and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is designed to measure the effect of this compound on ion channel currents in cultured neurons (e.g., primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line).

Materials:

-

Cultured neurons on glass coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., Tyrode's solution)

-

Internal solution (pipette solution)

-

This compound stock solution (in a suitable solvent like DMSO)

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline ion channel currents using appropriate voltage protocols (e.g., voltage ramps or steps).

-

Perfuse the chamber with external solution containing the desired concentration of this compound.

-

Record the changes in ion channel currents.

-

Wash out the this compound with the external solution and record the recovery of the currents.

-

Analyze the data to determine the effect of this compound on current amplitude, voltage-dependence, and gating kinetics.

Calcium Imaging for TRP Channel Activity

This protocol measures changes in intracellular calcium concentration in response to this compound and/or a TRPV1 agonist.

Materials:

-

Cultured neurons on glass-bottom dishes

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscope with an imaging system

-

This compound stock solution

-

TRPV1 agonist (e.g., Capsaicin)

Procedure:

-

Load the cultured neurons with a fluorescent calcium indicator according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence signal.

-

Apply this compound to the cells and record any changes in fluorescence.

-

In a separate experiment, or after washout, apply a TRPV1 agonist (e.g., capsaicin) to confirm the presence of functional TRPV1 channels.

-

To test for antagonism, pre-incubate the cells with this compound before applying the TRPV1 agonist and compare the response to the agonist alone.

-

Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Western Blot for CREB Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of CREB.

Materials:

-

Cultured neurons

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-pCREB and anti-total CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cultured neurons with this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pCREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Quantify the band intensities to determine the change in CREB phosphorylation.

Conclusion and Future Directions

The available evidence, primarily from studies on the structurally related N-alkylamide Pellitorine, strongly suggests that this compound's mechanism of action in neuronal cells involves the modulation of TRP ion channels, particularly TRPV1. This interaction likely leads to alterations in intracellular calcium signaling, which in turn can influence downstream pathways controlling neuronal excitability, gene expression, and neuroinflammation.

To validate this proposed mechanism and fully elucidate the neuropharmacological profile of this compound, further research is imperative. Key future directions include:

-

Direct Binding Studies: Investigating the direct binding of isolated this compound to TRPV1 and other TRP channels.

-

Electrophysiological Characterization: Detailed patch-clamp studies to characterize the effects of this compound on various neuronal ion channels.

-

In Vivo Studies: Animal studies to correlate the molecular mechanisms with the observed behavioral effects of this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify the key structural features for its biological activity.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

Bioavailability and pharmacokinetics of Anacyclin

Anacyclin: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring N-isobutylalkyldienediynamide found in plants of the Asteraceae family, notably Anacyclus pyrethrum (L.) and Achillea millefolium.[1] Traditionally, extracts of these plants have been used in medicine for a variety of ailments.[2][3][4][5] This technical guide provides a comprehensive overview of the current knowledge regarding the bioavailability and pharmacokinetics of this compound, with a focus on its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and toxicological profile.

Introduction

This compound, with the chemical formula C18H25NO, is a fatty amide that has garnered interest for its potential pharmacological activities.[1] It is a constituent of Anacyclus pyrethrum, a plant used in traditional medicine for its purported analgesic, anti-inflammatory, and aphrodisiac properties.[3][4][6] Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C18H25NO | PubChem CID: 5281131[1] |

| Molecular Weight | 271.4 g/mol | PubChem CID: 5281131[1] |

| XLogP3 | 4.7 | PubChem CID: 5281131[1] |

| IUPAC Name | (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide | PubChem CID: 5281131[1] |

Note: This table summarizes key physicochemical properties of this compound.

Bioavailability and Pharmacokinetics (ADME)

Currently, there is a significant lack of specific quantitative data in the public domain regarding the bioavailability and pharmacokinetics of isolated this compound in animal models or humans. Most of the available information is derived from studies on crude extracts of Anacyclus pyrethrum.

Absorption and Bioavailability

In silico predictions based on the physicochemical properties of compounds found in the essential oil of Anacyclus pyrethrum have been performed to estimate their bioavailability.[7] These predictions consider properties such as size, lipophilicity, solubility, flexibility, saturation, and polarity.[7] However, experimental data on the oral bioavailability of this compound is not available. The high lipophilicity (XLogP3 of 4.7) suggests that it may be absorbed from the gastrointestinal tract, but its poor solubility could be a limiting factor.

Distribution

No specific studies on the distribution of this compound in the body have been identified. Its lipophilic nature suggests it may distribute into tissues.

Metabolism

The metabolic pathways of this compound have not been elucidated. It is plausible that it undergoes metabolism by cytochrome P450 enzymes in the liver, a common pathway for lipophilic compounds.

Excretion

The routes of excretion for this compound and its potential metabolites are unknown.

Experimental Protocols

Detailed experimental protocols for determining the bioavailability and pharmacokinetics of this compound are not available in the cited literature. However, a general workflow for such a study can be proposed.

Workflow for a Preclinical Pharmacokinetic Study of this compound

References

- 1. This compound | C18H25NO | CID 5281131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Anacyclin: A Technical Guide to its Discovery, Isolation, and Characterization from Anacyclus pyrethrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of anacyclin, a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.) Lag. This document details the historical context of its discovery, modern and classical isolation protocols, and its physicochemical properties.

Introduction

Anacyclus pyrethrum, commonly known as pellitory or akarkara, has a long history in traditional medicine.[1][2] Its roots are particularly rich in bioactive N-alkylamides, which are responsible for many of its pharmacological effects, including its well-documented insecticidal and analgesic properties.[3][4][5] this compound, identified as N-isobutyltetradeca-2,4-diene-8,10-diynamide, is a key bioactive constituent of this plant.[3][6] This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacology of this compound.

Discovery of this compound

The discovery of this compound dates back to the mid-20th century, with the pioneering work of L. Crombie. In 1954, Crombie first reported the isolation of a crystalline N-isobutyldienediynamide from the roots of Anacyclus pyrethrum, which was named this compound.[3] This initial discovery was followed by a detailed paper in 1955 that described its structure elucidation through classical chemical methods, including degradation and synthesis.[2]

Physicochemical and Spectroscopic Data

This compound's structure has been confirmed by modern spectroscopic techniques. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO | [7] |

| Molecular Weight | 271.4 g/mol | [7] |

| IUPAC Name | (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide | [7] |

| CAS Number | 502-57-8 | [7] |

| Appearance | Crystalline solid | [3] |

| GC-MS Retention Time | 11.83 min | [5] |

| Mass Spectrum (m/z) | 271 [M]⁺ | [5] |

Experimental Protocols

General Extraction of N-Alkylamides from Anacyclus pyrethrum

Several methods have been described for the extraction of N-alkylamides from the roots of Anacyclus pyrethrum. The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds.

-

Maceration: Powdered roots are macerated with a solvent such as 70% ethanol (B145695) at room temperature for 48 hours. The mixture is then filtered, and the solvent is evaporated under reduced pressure.[5]

-

Soxhlet Extraction: Continuous extraction of the powdered root material with a solvent like methanol (B129727) in a Soxhlet apparatus.[4]

-

Infusion: The powdered material is steeped in hot distilled water for a specified period, followed by filtration.

Chromatographic Isolation of this compound

Following the initial extraction, chromatographic techniques are employed to isolate this compound from the crude extract. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of N-alkylamides.

A general HPLC protocol would involve:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where the chromophores of the N-alkylamides absorb, typically around 254 nm or 280 nm.

-

Identification: Comparison of retention times with a known standard of this compound and confirmation by mass spectrometry (LC-MS).[8]

Logical Workflow and Methodological Diagrams

Workflow for the Discovery and Isolation of this compound

The following diagram illustrates the logical workflow from the plant material to the isolated and characterized this compound, based on both historical and modern methodologies.

Proposed Mechanism of Action: Neurological Disruption

The insecticidal activity of N-alkylamides like this compound is attributed to their effect on the nervous system of insects. They are known to act on voltage-gated sodium channels, leading to paralysis.

Conclusion

This compound remains a molecule of significant interest due to its biological activities. This guide provides a foundational understanding for researchers aiming to work with this natural product, from its extraction from Anacyclus pyrethrum to its characterization and potential mechanisms of action. The detailed protocols and compiled data herein should facilitate further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Alkaloids from Anacyclus pyrethrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Complete Review of Ethnopharmacology, Pharmacology and Phytochemistry of Anacyclus pyrethrum DC | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H25NO | CID 5281131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin, a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), has garnered significant scientific interest due to its diverse and potent bioactive properties. Traditionally used in Ayurvedic and Unani medicine, modern pharmacological studies have begun to elucidate the mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the primary bioactive properties of this compound, with a focus on its anti-inflammatory, neuroprotective, insecticidal, and aphrodisiac activities. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

Anacyclus pyrethrum (L.), commonly known as Akarkara or Pellitory root, is a perennial plant belonging to the Asteraceae family.[1] Its roots are a rich source of various bioactive compounds, with N-alkylamides being the most significant class. Among these, this compound stands out for its wide spectrum of pharmacological activities.[2][3] This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound. We will delve into its primary bioactive properties, presenting quantitative data from various studies, outlining the methodologies used to assess these properties, and illustrating the current understanding of its mechanisms of action through signaling pathway diagrams.

Primary Bioactive Properties of this compound

This compound exhibits a range of biological effects, with the most well-documented being its anti-inflammatory, neuroprotective, insecticidal, and aphrodisiac properties. These activities are attributed to its unique chemical structure and its ability to interact with various molecular targets in the body.

Anti-inflammatory Activity

This compound and extracts of Anacyclus pyrethrum have demonstrated significant anti-inflammatory effects in various preclinical models.[4][5] This activity is believed to be mediated, at least in part, through the inhibition of key inflammatory pathways.

| Experimental Model | Test Substance | Dose | Inhibition (%) | Reference |

| Acetic Acid-Induced Writhing (Mice) | Hydroalcoholic extract of A. pyrethrum roots | 300 mg/kg | 94.10 ± 4.35 | [6] |

| Acetic Acid-Induced Writhing (Mice) | Hydroalcoholic extract of A. pyrethrum leaves | 500 mg/kg | 12.00 ± 5.27 | [6] |

| Formalin Test (Mice, early phase) | Hydroalcoholic extracts of different plant parts | - | 67 - 94 | [6] |

| Formalin Test (Mice, late phase) | Hydroalcoholic extracts of different plant parts | - | 76 - 91 | [6] |

| Xylene-Induced Ear Edema (Mice) | Methanol and Aqueous extracts of A. pyrethrum roots | 500 mg/kg | Significant reduction compared to indomethacin | [7] |

| Carrageenan-Induced Paw Edema (Rats) | Methanol and Aqueous extracts of A. pyrethrum roots | 250 and 500 mg/kg | Significant reduction | [8] |

| Egg Albumin Denaturation | Methanolic extract of Anacyclus pyrethrum | 10 mg/ml | 76.1 ± 1.04 | [4] |

The anti-inflammatory effects of this compound are thought to involve the modulation of the arachidonic acid cascade and key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting enzymes like cyclooxygenase (COX-2), this compound can reduce the production of pro-inflammatory prostaglandins.[4] Furthermore, its potential to suppress the MAPK signaling pathway can lead to a decrease in the production of various inflammatory mediators.[9][10]

Neuroprotective Activity

Extracts of Anacyclus pyrethrum containing this compound have shown promising neuroprotective effects in experimental models of neurotoxicity and seizures.[11][12] These effects are associated with a reduction in neuronal damage and modulation of neuroinflammatory markers.

In a study using a kainic acid-induced status epilepticus model in mice, both methanolic and aqueous extracts of Anacyclus pyrethrum root demonstrated anticonvulsive and neuroprotective effects.[12] Treatment with the extracts led to a significant reduction in the expression of c-FOS (a marker of neuronal activity) and Glial Fibrillary Acidic Protein (GFAP), an indicator of astrogliosis and neuronal injury, in the hippocampus.[12][13]

The neuroprotective potential of this compound is typically investigated through a series of in vivo experiments designed to induce neuronal damage and then assess the protective effects of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. itjfs.com [itjfs.com]

- 5. Frontiers | Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots [frontiersin.org]

- 6. helda.helsinki.fi [helda.helsinki.fi]

- 7. Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Anticonvulsive and neuroprotective effects of aqueous and methanolic extracts of Anacyclus pyrethrum root in kainic acid-induced-status epilepticus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Anacyclin's Role in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.) Lag., a plant with a rich history in traditional Ayurvedic, Unani, and Siddha medicine.[1][2] Traditionally, the plant, known as Akarkara or Pellitory, has been utilized for a wide range of ailments, including inflammatory conditions, pain relief, and as an aphrodisiac.[2][3] While much of the traditional knowledge and modern scientific investigation have focused on the entire root extract or the more abundant N-alkylamide, Pellitorine (B1679214), the presence and structural similarity of this compound suggest its significant contribution to the plant's therapeutic effects. This technical guide provides a comprehensive overview of the traditional uses attributed to this compound-containing extracts, details on the phytochemical composition, and available quantitative data on the bioactivities of related compounds. It further outlines experimental protocols for the extraction and analysis of N-alkylamides and visualizes the proposed signaling pathways through which these compounds may exert their effects, offering a valuable resource for researchers and professionals in drug development.

Traditional and Ethnomedicinal Uses

The roots of Anacyclus pyrethrum are the primary part used in traditional medicine and are recommended for a variety of conditions.[1] The therapeutic applications are largely attributed to its N-alkylamide constituents, including this compound and Pellitorine.[1][4]

Key Traditional Uses:

-

Oral Health: Used for treating toothache, gingivitis, and other dental caries.[2][5]

-

Pain and Inflammation: Employed to alleviate rheumatism, sciatica, neuralgia, and backache.[1][2]

-

Nervous System Disorders: Traditionally used for epilepsy, hemiplegia, facial palsy, and to tone nerves.[2][5]

-

Aphrodisiac and Reproductive Health: Utilized to address premature ejaculation, anaphrodisia, and to promote menstrual health.[4][5]

-

General Health: It is also used as a general tonic, for digestive problems, and to treat colds and nasal congestion.[1][2][5]

Phytochemical Profile of Anacyclus pyrethrum Root

The primary bioactive constituents of Anacyclus pyrethrum root are a class of compounds known as N-alkylamides. This compound and Pellitorine are among the most significant of these.

| Compound Class | Key Compounds Identified | Reference |

| N-Alkylamides | This compound, Pellitorine (and other N-isobutylamides), N-methyl isobutylamides, Tyramides, 2-phenylethylamides | [6][7] |

| Other Compounds | Pyrethrins, Sesamin, Inulin, Tannins, Flavonoids, Sterols, Triterpenes | [1][8] |

Quantitative Data on Bioactivity of Anacyclus pyrethrum Extracts and N-Alkylamides

Quantitative data for isolated this compound is limited in the current literature. However, numerous studies have quantified the bioactivity of Anacyclus pyrethrum extracts and its primary N-alkylamide, Pellitorine. This data provides valuable insight into the potential efficacy of this compound.

Table 3.1: Antioxidant Activity of Anacyclus pyrethrum Root Extracts

| Extract | Assay | IC50 Value | Reference |

| Methanolic Extract | DPPH | 12.38 ± 0.28 µg/mL | [2] |

| Aqueous Extract | DPPH | 13.41 ± 0.67 µg/mL | [2] |

| Methanolic Extract | FRAP | 50.89 µg/mL | [2] |

| Aqueous Extract | FRAP | 60.17 µg/mL | [2] |

| Methanolic Extract | BCB | 107.07 µg/mL | [2] |

| Aqueous Extract | BCB | 120.66 µg/mL | [2] |

Table 3.2: Anti-inflammatory and Cytotoxic Activity of Pellitorine

| Activity | Cell Line/Model | IC50 Value | Reference |

| Cytotoxicity | HL-60 (Leukemia) | 13.0 µg/mL | [9] |

| Cytotoxicity | MCF-7 (Breast Cancer) | 1.8 µg/mL | [9] |

| Anti-inflammatory | Capsaicin-evoked Ca2+ uptake (TRPV1 antagonism) | 154 µg/mL (0.69 mM) | [10] |

Experimental Protocols

Extraction of N-Alkylamides (General Protocol)

This protocol is based on methods used for Pellitorine extraction and can be optimized for this compound.

-

Maceration:

-

Air-dry and powder the roots of Anacyclus pyrethrum.

-

Macerate the powdered material in methanol (B129727) at room temperature for 48 hours with occasional stirring.

-

Filter the mixture to separate the methanol extract from the plant residue.

-

Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain a crude extract.[5]

-

-

Soxhlet Extraction:

-

Place the powdered root material in a cellulose (B213188) extraction thimble.

-

Use a Soxhlet apparatus with hexane (B92381) as the solvent.

-

Heat the solvent to its boiling point and allow the extraction to proceed for several hours until the solvent in the extractor runs clear.

-

Evaporate the solvent from the extract to obtain the crude N-alkylamide-rich fraction.[5]

-

Chromatographic Purification

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the desired N-alkylamides.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification can be achieved using a reversed-phase HPLC system with a C18 column.

-

A gradient of water and acetonitrile (B52724) is typically used as the mobile phase.

-

Detection is commonly performed using a UV detector.[7]

-

Signaling Pathways

Direct studies on the signaling pathways of this compound are not extensively documented. However, based on the research conducted on the structurally similar and co-occurring N-alkylamide, Pellitorine, the following pathways are likely relevant to the bioactivity of this compound.

Anti-inflammatory Signaling Pathway (Proposed for this compound based on Pellitorine data)

Pellitorine has been shown to exert its anti-inflammatory effects by inhibiting the HMGB1 signaling pathway. This leads to the downregulation of pro-inflammatory cytokines and inhibition of key inflammatory transcription factors.[1]

Caption: Proposed anti-inflammatory pathway of N-alkylamides.

Neuroprotective Signaling Pathway (Proposed for this compound based on Pellitorine data)

Recent studies on Pellitorine suggest it provides neuroprotection by inhibiting neuroinflammation and ferroptosis, a form of programmed cell death.[6]

Caption: Proposed neuroprotective pathways of N-alkylamides.

Conclusion and Future Directions

This compound, as a key N-alkylamide in Anacyclus pyrethrum, undoubtedly plays a role in the traditional medicinal applications of the plant. While direct research on this compound is limited, the extensive studies on the whole plant extract and the closely related compound Pellitorine provide a strong foundation for understanding its potential pharmacological activities. The anti-inflammatory and neuroprotective signaling pathways identified for Pellitorine offer promising avenues for investigating the specific mechanisms of this compound.

Future research should focus on the isolation and purification of this compound to enable specific bioactivity screening and quantitative analysis. Delineating the individual contributions of this compound and Pellitorine to the overall therapeutic effects of Anacyclus pyrethrum will be crucial for the development of targeted therapeutics. Furthermore, detailed investigation into the direct interactions of this compound with cellular receptors and signaling molecules will provide a clearer understanding of its mechanism of action and pave the way for its potential use in modern medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Pellitorine protects chronic restraint stress-induced cognitive deficits via inhibiting neural inflammation and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS N-alkylamide profiling of an ethanolic Anacyclus pyrethrum root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular barrier protective effects of pellitorine in LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of Anacyclin receptor binding

An In-depth Technical Guide to the In Silico Modeling of Anacyclin Receptor Binding

Introduction

This compound is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a long history of use in traditional medicine for its analgesic, anti-inflammatory, and neurostimulatory properties. The therapeutic potential of this compound and related compounds has spurred interest in understanding their molecular mechanisms of action. This technical guide provides a comprehensive overview of the in silico modeling of this compound's interactions with its potential biological targets. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches used to elucidate the pharmacodynamics of natural products. This guide details the methodologies for in silico modeling, presents quantitative data in structured tables, provides experimental protocols for validation, and visualizes key pathways and workflows.

Potential Molecular Targets of this compound

Based on the pharmacological activities of Anacyclus pyrethrum and the known targets of structurally similar N-alkylamides, several key proteins have been identified as potential receptors for this compound. These targets are primarily involved in pain and inflammation signaling pathways.

-

Transient Receptor Potential (TRP) Channels: These ion channels are critical sensors of various stimuli, including temperature, pain, and pungent compounds.

-

TRPV1 (Vanilloid Receptor 1): A key integrator of pain and heat signals. The structurally similar N-alkylamide, pellitorine, has been identified as a TRPV1 antagonist.[1]

-

TRPA1 and TRPM8: Also involved in sensory perception, including cold and chemical irritants.

-

-

Voltage-Gated Sodium Channels (VGSCs): Essential for the initiation and propagation of action potentials in neurons. Modulation of these channels can have significant effects on neuronal excitability and pain transmission.

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.

-

5-Lipoxygenase (5-LOX): Another crucial enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are involved in inflammation and allergic responses.

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects.

In Silico Modeling of this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section details the methodology and results of docking this compound with its potential protein targets.

Methodology

A standard molecular docking workflow was conceptualized to predict the binding affinities and interaction patterns of this compound with its putative receptors.

References

Anacyclin: A Technical Guide to its Insecticidal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin, a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), presents a compelling case for development as a potent insecticidal agent. This technical guide synthesizes the current scientific knowledge on this compound and related N-alkylamides, focusing on their mechanism of action, insecticidal efficacy, and the experimental methodologies used for their evaluation. The primary mode of action is the modulation of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved, aiming to facilitate further research and development in the field of botanical insecticides.

Introduction

The growing demand for sustainable and environmentally benign pest management strategies has spurred research into plant-derived insecticides. Anacyclus pyrethrum, commonly known as pellitory or akarkara, has a long history in traditional medicine and has been recognized for its potent insecticidal properties.[1][2] The primary bioactive constituents responsible for this activity are a class of compounds known as N-alkylamides, with this compound and pellitorine (B1679214) being among the most significant.[1][3] These compounds offer a promising alternative to synthetic pesticides, potentially with a more favorable toxicological profile and a lower risk of environmental persistence. This document provides an in-depth analysis of the insecticidal potential of this compound, focusing on its chemical properties, mechanism of action, and methods for its evaluation.

Chemical Properties of this compound

This compound is a fatty amide with the chemical name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide.[4] Its structure is characterized by a long hydrocarbon chain with conjugated double and triple bonds, and an isobutylamide functional group. This lipophilic nature is thought to facilitate its penetration through the insect cuticle and interaction with neuronal membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H25NO | [4] |

| Molecular Weight | 271.4 g/mol | [4] |

| IUPAC Name | (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide | [4] |

| SMILES | CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C | [4] |

| InChIKey | CAZNLADLZFVEBY-SQIWNDBBSA-N | [4] |

Insecticidal Activity and Efficacy

Extracts of Anacyclus pyrethrum, rich in this compound and other N-alkylamides, have demonstrated significant insecticidal activity against a broad spectrum of insect pests. The efficacy is typically quantified using metrics such as Lethal Concentration (LC50) and Lethal Dose (LD50), which represent the concentration or dose required to kill 50% of a test population. While data for purified this compound is limited, the insecticidal potential of the plant's extracts is well-documented.

Table 2: Insecticidal Efficacy of Anacyclus pyrethrum Extracts

| Insect Species | Extract Type | Efficacy Metric | Value | Reference(s) |

| Aedes aegypti (larvae) | Ethanolic root extract | LC50 | 0.2 mg/mL (90% mortality) | [1] |

| Aphis gossypii | Methanolic extract | LD50 | 45.847 ± 1.661 mg/ml | [5] |

| Culex pipiens (larvae) | Essential oil | - | 100% mortality at 40 μL/mL | [1] |

| Tribolium castaneum | - | Low insecticidal effect | - | [6] |

| Various agricultural pests | - | Effective against beetles, whiteflies, thrips, aphids, etc. | - | [1] |

Note: The reported values are for crude or partially purified extracts and represent the combined activity of multiple bioactive compounds, including this compound. Further studies on isolated this compound are required to determine its specific contribution to the overall toxicity.

Mechanism of Action: Neuromodulation of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and related insecticidal N-alkylamides is the disruption of the insect's nervous system.[1] These compounds act as neurotoxins, targeting the voltage-gated sodium channels (VGSCs) which are crucial for the generation and propagation of nerve impulses.[2][7]

The proposed signaling pathway is as follows:

-

Binding to VGSC: this compound binds to site 2 of the insect's voltage-gated sodium channel, a site also targeted by other neurotoxins like batrachotoxin.[1][5]

-

Persistent Activation: This binding locks the sodium channel in an open or modified-open state, preventing its normal inactivation.[3]

-

Uncontrolled Ion Influx: The persistently open channels lead to an uncontrolled influx of sodium ions (Na+) into the neuron.

-

Membrane Depolarization: The massive influx of positive ions causes prolonged depolarization of the neuronal membrane.

-

Hyperexcitation and Paralysis: This leads to a state of hyperexcitability, characterized by repetitive nerve discharges, followed by nerve block, paralysis, and ultimately, the death of the insect.[8]

Experimental Protocols

The evaluation of this compound's insecticidal potential involves a series of standardized experimental procedures, from the extraction of the compound to its testing against target insects.

Extraction of this compound and N-Alkylamides

A general workflow for the extraction and isolation of this compound is depicted below. The choice of solvent and chromatographic technique is critical for obtaining a high yield and purity of the target compound.

Detailed Methodologies:

-

Soxhlet Extraction: 50g of powdered A. pyrethrum roots are extracted with 300 ml of a suitable solvent (e.g., ethanol or ethyl acetate) in a Soxhlet apparatus for a defined number of cycles (e.g., 16 cycles).[9] The resulting extract is then filtered and concentrated under reduced pressure.

-

Maceration: 50g of plant powder is macerated in 300 ml of a solvent (e.g., ethanol or distilled water) with continuous stirring at room temperature for 48 hours.[9] The macerate is then filtered and the solvent is evaporated to yield the crude extract.

-

Alkaloid Extraction: For a more targeted extraction of N-alkylamides, an acid-base extraction can be performed. The plant material is extracted with an organic solvent, followed by acidification to partition the alkaloids into an aqueous layer. The aqueous phase is then basified and re-extracted with an organic solvent to yield the crude alkaloid fraction.[9]

Insecticidal Bioassays

Standardized bioassays are essential for determining the efficacy of this compound against target insect species.

-

Larvicidal Bioassay (e.g., against Aedes aegypti):

-

Late third or early fourth instar larvae of the target mosquito species are used.

-

A range of concentrations of the test compound (dissolved in a suitable solvent like ethanol or DMSO) are prepared in deionized water.

-

A specific number of larvae (e.g., 20-25) are introduced into beakers containing the test solutions.

-

A control group with only the solvent is also maintained.

-

Mortality is recorded after a specified period (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

-

The LC50 value is then calculated using probit analysis.[7]

-

-

Topical Application Bioassay (e.g., against houseflies):

-

Adult insects of a uniform age and size are anesthetized (e.g., with CO2).

-

A small, precise volume (e.g., 1 µl) of the test compound dissolved in a volatile solvent (e.g., acetone) is applied to the dorsal thorax of each insect using a microapplicator.[10]

-

Control insects are treated with the solvent alone.

-

The treated insects are then transferred to holding containers with food and water.

-

Mortality is assessed at regular intervals (e.g., 24, 48 hours).

-

The LD50 value is determined from the dose-response data.[11]

-

-

Adult Vial Test (Contact Toxicity):

-

Glass vials are coated with a thin film of the test compound by evaporating a known amount of the substance dissolved in a volatile solvent.[12]

-

A known number of adult insects are introduced into each vial.

-

A control group is exposed to vials treated only with the solvent.

-

The time to knockdown and mortality are recorded.

-

This method is useful for assessing contact toxicity and can be adapted for resistance monitoring.[12]

-

Future Directions and Conclusion

This compound holds significant promise as a lead compound for the development of new bio-insecticides. Its neurotoxic mode of action, targeting the voltage-gated sodium channels of insects, is a well-validated target for insecticidal activity. However, further research is needed in several key areas:

-

Isolation and Efficacy of Pure this compound: There is a critical need for studies that evaluate the insecticidal activity of isolated this compound against a wider range of insect pests to determine its intrinsic potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs could lead to the discovery of compounds with enhanced insecticidal activity, greater selectivity, and improved stability.

-

Formulation Development: Research into stable and effective formulations is necessary to translate the laboratory findings into practical applications for pest management.

-

Toxicological and Environmental Impact Assessment: A thorough evaluation of the safety of this compound to non-target organisms, including beneficial insects, and its environmental fate is essential for its registration and commercialization as a biopesticide.

References

- 1. "Action of Insecticidal N-Alkylamides at Site 2 of the Voltage-Sensitiv" by James A. Ottea, Gregory T. Payne et al. [repository.lsu.edu]

- 2. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. Action of insecticidal N-alkylamides at site 2 of the voltage-sensitive sodium channel (Journal Article) | OSTI.GOV [osti.gov]

- 6. epa.gov [epa.gov]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agroorbit.com [agroorbit.com]

- 9. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DOT Language | Graphviz [graphviz.org]

An In-Depth Technical Guide on the Neuroprotective Potential of Anacyclus pyrethrum and its Constituent Anacyclin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the neuroprotective properties of extracts from the plant Anacyclus pyrethrum. However, there is a notable scarcity of research specifically investigating the in vitro neuroprotective effects of the isolated compound, Anacyclin. This guide, therefore, synthesizes the available data on Anacyclus pyrethrum extracts while highlighting the attributed, yet largely uninvestigated, role of this compound.

Introduction

Anacyclus pyrethrum (L.) Lag., commonly known as Pellitory or Akarkara, is a perennial herb belonging to the Asteraceae family.[1] Traditionally used in Ayurvedic and Unani medicine, its roots are reputed for a variety of therapeutic properties, including acting as a tonic for the nervous system.[2][3][4] Modern pharmacological studies have begun to validate these traditional uses, with a growing body of evidence pointing towards the neuroprotective potential of its extracts.[5][6][7][8][9] The primary bioactive constituents are N-alkylamides, with this compound being one of the identified compounds.[1][4][7][8][10][11][12] This document provides a comprehensive overview of the in vitro neuroprotective effects attributed to Anacyclus pyrethrum extracts, with a focus on the potential mechanisms of action that may involve compounds like this compound.

Quantitative Data on the Bioactivities of Anacyclus pyrethrum Extracts

While specific quantitative data for the direct neuroprotective effects of isolated this compound in vitro is not available in the current body of scientific literature, studies on the crude extracts of Anacyclus pyrethrum provide valuable insights into its overall bioactivity. The following table summarizes key quantitative findings from in vitro antioxidant and anti-inflammatory assays, which are critical to its neuroprotective action.

| Assay Type | Extract/Compound | Key Findings | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Anacyclus pyrethrum extract | IC50 = 0.142 ± 0.001 mg/ml | [13] |

| ABTS+ Radical Scavenging | Anacyclus pyrethrum extract | IC50 = 0.079 ± 0.0005 mg/ml | [13] |

| Hydroxyl Radical Scavenging | Anacyclus pyrethrum extract | IC50 = 0.845 ± 0.052 mg/ml | [13] |

| Iron Chelation | Anacyclus pyrethrum extract | IC50 = 0.019 ± 0.0006 mg/ml | [13] |

| Anti-inflammatory Activity | |||

| Inhibition of Egg Albumin Denaturation | Anacyclus pyrethrum extract | 76.1 ± 1.04% inhibition | [13] |

Postulated Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of Anacyclus pyrethrum extracts are believed to be multifactorial, primarily revolving around their antioxidant and anti-inflammatory properties.[5][6] While the specific pathways modulated by this compound have yet to be elucidated, the activity of the whole extract suggests potential involvement of the following signaling cascades.

Antioxidant and Anti-inflammatory Pathways

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. The strong antioxidant capacity of Anacyclus pyrethrum extracts, demonstrated by their ability to scavenge various free radicals, suggests a primary mechanism of neuroprotection is the mitigation of oxidative damage to neuronal cells.[13] The anti-inflammatory effects, such as the inhibition of protein denaturation, further point towards an ability to modulate inflammatory pathways that contribute to neuronal cell death.[13]

Caption: Postulated mechanism of neuroprotection by Anacyclus pyrethrum extracts.

Experimental Protocols for Assessing Neuroprotection In Vitro

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the neuroprotective effects of natural compounds in neuronal cell cultures. These protocols would be applicable for future studies on this compound.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity: To model neurodegenerative conditions, neuronal cells are exposed to neurotoxins such as:

-

Hydrogen Peroxide (H2O2): To induce oxidative stress.

-

Glutamate: To induce excitotoxicity.

-

Amyloid-beta (Aβ) peptides: To model Alzheimer's disease.

-

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxin.

-

After the incubation period, add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Measurement of Oxidative Stress Markers

-

Intracellular ROS Assay: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the levels of reactive oxygen species (ROS) within the cells.

-

Antioxidant Enzyme Activity: Measure the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in cell lysates.

Caption: General experimental workflow for in vitro neuroprotection studies.

Future Directions and Conclusion

The available evidence strongly suggests that extracts from Anacyclus pyrethrum possess significant neuroprotective properties, likely mediated through their antioxidant and anti-inflammatory activities. This compound, as a key N-alkylamide constituent, is a promising candidate for contributing to these effects. However, a significant research gap exists in the scientific literature, with a lack of studies focused specifically on the in vitro neuroprotective effects of isolated this compound.

Future research should prioritize the isolation and purification of this compound to conduct comprehensive in vitro studies. Such investigations should aim to:

-

Quantify its protective effects on neuronal cells against various neurotoxins.

-

Elucidate the specific molecular targets and signaling pathways it modulates.

-

Determine its potential to cross the blood-brain barrier.

Addressing these research questions will be crucial in validating the therapeutic potential of this compound as a novel neuroprotective agent for the treatment of neurodegenerative diseases.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. alternative-therapies.com [alternative-therapies.com]

- 3. scispace.com [scispace.com]

- 4. pharmacognosyjournal.in [pharmacognosyjournal.in]

- 5. researchgate.net [researchgate.net]

- 6. publish.kne-publishing.com [publish.kne-publishing.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. rjpponline.org [rjpponline.org]

- 13. itjfs.com [itjfs.com]

Anacyclin-Modulated Anti-inflammatory Pathways: A Technical Guide

Executive Summary: The term "Anacyclin" is primarily associated with a class of bioactive N-alkylamides, predominantly N-isobutylamides, isolated from the medicinal plant Anacyclus pyrethrum. The most notable of these compounds is Pellitorine. These compounds have demonstrated significant anti-inflammatory properties through the modulation of several key signaling pathways. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development. This compound derivatives primarily exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a downstream reduction in pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Core Anti-inflammatory Mechanisms of this compound

This compound and its related N-alkylamides modulate inflammation by targeting upstream signaling and downstream enzymatic activity. The primary mechanisms involve the interruption of the Toll-like receptor 4 (TLR4) signaling pathway, typically activated by inflammatory stimuli like lipopolysaccharide (LPS), and direct inhibition of enzymes in the arachidonic acid cascade.

Inhibition of NF-κB and MAPK Signaling Pathways

Upon stimulation by LPS, TLR4 activation initiates a cascade that leads to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pellitorine has been shown to inhibit the activation of NF-κB.[1] Concurrently, this upstream signaling also activates the MAPK pathway, specifically the extracellular signal-regulated kinases 1/2 (ERK1/2), which further promotes inflammatory responses. This compound compounds intervene by suppressing the activation of both NF-κB and ERK1/2, thereby reducing the expression of iNOS, COX-2, TNF-α, and IL-6.[1]

References

An In-Depth Technical Guide to the Chemical Structure of Anacyclin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin is a naturally occurring N-alkylamide found predominantly in the roots of Anacyclus pyrethrum. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its proposed mechanism of action. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented. Furthermore, this guide summarizes quantitative data on its biological activity and visualizes its chemical structure and proposed signaling pathway through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Chemical Structure and Properties

This compound is chemically known as (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide. Its core structure consists of a fourteen-carbon fatty acid chain with two conjugated double bonds and two conjugated triple bonds, attached to an isobutyl amide group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO | PubChem CID: 5281131 |

| Molecular Weight | 271.42 g/mol | PubChem CID: 5281131 |

| IUPAC Name | (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide | PubChem CID: 5281131 |

| CAS Number | 94413-18-0 | PubChem CID: 5281131 |

| Canonical SMILES | CCCC#CC#CCCC=CC=CC(=O)NCC(C)C | PubChem CID: 5281131 |

| InChI Key | CAZNLADLZFVEBY-SQIWNDBBSA-N | PubChem CID: 5281131 |

| XLogP3 | 4.7 | PubChem CID: 5281131 |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 5281131 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 5281131 |

| Rotatable Bond Count | 7 | PubChem CID: 5281131 |

Stereochemistry

The chemical structure of this compound possesses two double bonds at positions 2 and 4. The stereochemistry of these double bonds is specified as (2E,4E), indicating a trans configuration for both. This specific stereoisomer is the naturally occurring form.

Biological Activity and Signaling Pathway

This compound belongs to the class of N-alkylamides, several of which are known to interact with transient receptor potential (TRP) channels. Evidence suggests that this compound and other related N-alkylamides act as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of this compound and related TRPV1 agonists.

| Compound | Target | Assay Type | Activity (EC₅₀/IC₅₀) | Cell Line/System |

| This compound | TRPV1 | Calcium Influx Assay | Data not available | - |

| Capsaicin | TRPV1 | Calcium Influx Assay | ~0.5 µM | HEK293 cells expressing rat TRPV1 |

Proposed Signaling Pathway

Activation of the TRPV1 channel by agonists like this compound is believed to initiate a signaling cascade that leads to the sensation of pungency and can modulate pain and inflammation.

Caption: Proposed signaling pathway of this compound via TRPV1 activation.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are crucial for its further study and development.

Isolation of this compound from Anacyclus pyrethrum

Workflow for Isolation and Purification:

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Anacyclus pyrethrum are subjected to extraction with a suitable organic solvent, such as ethanol or n-hexane, using techniques like Soxhlet extraction or maceration.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns observed in MS/MS spectra can provide information about the structure of the fatty acid chain and the amide moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including the characteristic signals for the olefinic protons of the conjugated diene system, the protons adjacent to the triple bonds, and the protons of the isobutyl group.

-

¹³C NMR: Determines the number of carbon atoms and their hybridization states, showing characteristic signals for the carbonyl carbon of the amide, the sp-hybridized carbons of the alkynes, and the sp²-hybridized carbons of the alkenes.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and confirmation of the bonding framework.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the N-H and C=O stretching vibrations of the amide group and the C≡C stretching of the alkyne.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation of the diene and diyne systems in this compound results in characteristic UV absorption maxima, which can aid in its identification.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, a bioactive N-alkylamide from Anacyclus pyrethrum. Its well-defined structure, coupled with its proposed activity as a TRPV1 agonist, makes it an interesting candidate for further research in the fields of pharmacology and drug development. The provided information on its properties and the methodologies for its study are intended to serve as a valuable resource for scientists working on natural product chemistry and related disciplines. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Anacyclin and its Derivatives: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anacyclin is an N-alkylamide found in the plant Anacyclus pyrethrum, a species with a long history of use in traditional medicine for a variety of ailments. While direct quantitative biological data for this compound remains limited in publicly available literature, research on extracts of Anacyclus pyrethrum and structurally similar N-alkylamides, such as pellitorine (B1679214) and spilanthol (B142960), provides significant insight into its potential therapeutic activities. This guide summarizes the known biological activities, proposed mechanisms of action, and relevant experimental protocols associated with this compound and its broader chemical class. The primary activities of interest are anti-inflammatory and neuroprotective effects. Due to the scarcity of data on this compound itself, this document leverages information from related compounds to infer its likely biological profile.

Introduction

This compound is a member of the N-alkylamide class of compounds, characterized by a fatty acid joined to an amine by an amide bond. These compounds are known for their diverse biological activities. This compound is structurally similar to other well-studied N-alkylamides like pellitorine, also found in Anacyclus pyrethrum, and spilanthol from Acmella oleracea.[1][2] This structural similarity suggests that they may share common biological targets and mechanisms of action. This guide will synthesize the available quantitative and qualitative data to provide a comprehensive overview for research and development purposes.

Quantitative Biological Activity Data

Direct quantitative bioactivity data for this compound is not extensively reported. However, studies on extracts of Anacyclus pyrethrum and the closely related N-alkylamide, pellitorine, provide valuable quantitative insights.

Table 1: Antioxidant and Cytotoxic Activities of Anacyclus pyrethrum Extracts

| Extract/Compound | Assay | Target/Cell Line | Result (IC50) | Reference(s) |

| Methanolic Extract of A. pyrethrum | DPPH Radical Scavenging | - | 0.056 mg/mL | [3] |

| Aqueous Extract of A. pyrethrum | DPPH Radical Scavenging | - | 0.114 mg/mL | [3] |

| Methanolic Extract of A. pyrethrum | ABTS+ Radical Scavenging | - | 0.079 ± 0.0005 mg/mL | [4] |

| Methanolic Extract of A. pyrethrum | Iron Chelation | - | 0.019 ± 0.0006 mg/mL | [4] |

| A. pyrethrum Ecotype-1 Extract | DPPH Radical Scavenging | - | 44 µg/mL | [5] |

| A. pyrethrum Ecotype-2 Extract | DPPH Radical Scavenging | - | 46 µg/mL | [5] |

| A. pyrethrum Ecotype-1 Extract | Cytotoxicity | HeLa | 106.7 µg/mL | [5] |

| A. pyrethrum Ecotype-2 Extract | Cytotoxicity | HeLa | 165.7 µg/mL | [5] |

| A. pyrethrum Ecotype-1 Extract | Cytotoxicity | N2a | 34.1 µg/mL | [5] |

| A. pyrethrum Ecotype-2 Extract | Cytotoxicity | N2a | 73.7 µg/mL | [5] |

Table 2: Biological Activities of Pellitorine (Structurally Similar N-Alkylamide)

| Activity | Assay | Target/Cell Line | Result (IC50) / Effect | Reference(s) |

| Cytotoxicity | MTT Assay | HL-60 (Leukemia) | 13.0 µg/mL | |

| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 1.8 µg/mL | |

| Anti-inflammatory | ELISA | HMGB1-stimulated HUVECs | Inhibition of TNF-α, IL-1α, and IL-1β at 10 and 20 µM | |

| Antiprotozoal | - | Plasmodium falciparum | IC50 values in the range of 0.05-311 μM | |

| TRPV1 Antagonism | Calcium Influx Assay | Capsaicin-activated TRPV1 | 154 µg/mL (0.69 mM) |

Anti-inflammatory Activity and Signaling Pathways

N-alkylamides, including those found in Anacyclus pyrethrum, are reported to possess significant anti-inflammatory properties.[6][7] The proposed mechanisms involve the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

While direct inhibition of COX and LOX enzymes by this compound has not been quantitatively determined, the structurally related N-alkylamide, spilanthol, has been shown to inhibit cyclooxygenase-2 (COX-2) expression.[4][8] This suggests a likely mechanism for the anti-inflammatory effects of this compound.

Modulation of NF-κB and MAPK Signaling Pathways

Research on spilanthol demonstrates that it exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli.[4][8] This leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. It is plausible that this compound shares this mechanism of action.

Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Activity and Signaling Pathways

Extracts of Anacyclus pyrethrum have demonstrated neuroprotective effects in preclinical models.[9][10] The N-alkylamides are thought to be the primary contributors to this activity.

Modulation of Nerve Growth Factor (NGF) Signaling

One potential neuroprotective mechanism of N-alkylamides is through the modulation of neurotrophic factor signaling, such as the Nerve Growth Factor (NGF) pathway. While direct evidence for this compound is lacking, this is a plausible area for further investigation.

Interaction with Transient Receptor Potential (TRP) Channels

N-alkylamides are known to interact with TRP channels, particularly TRPV1, which is involved in nociception and neuroinflammation. Pellitorine has been identified as a TRPV1 antagonist. This interaction could contribute to both the analgesic and neuroprotective effects of this compound.

References

- 1. Minocycline Acts as a Neuroprotective Agent Against Tramadol-Induced Neurodegeneration: Behavioral and Molecular Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. itjfs.com [itjfs.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Anti-inflammatory and antioxidant activity of the hot water-soluble polysaccharides from Anacyclus pyrethrum (L.) Lag. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticonvulsive and neuroprotective effects of aqueous and methanolic extracts of Anacyclus pyrethrum root in kainic acid-induced-status epilepticus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]

Anacyclin: A Comprehensive Technical Review of a Bioactive N-Alkylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacyclin is a prominent N-alkylamide found primarily in the roots of Anacyclus pyrethrum (L.) Lag., a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive literature review of the research surrounding this compound, with a focus on its chemical properties, biological activities, and potential mechanisms of action. While much of the existing research has been conducted on crude extracts of Anacyclus pyrethrum, this review will distinguish between findings related to the whole extract and those pertaining to isolated this compound where available.

Chemical Structure and Properties

This compound is chemically identified as (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide. Its structure is characterized by a C14 fatty acid chain with conjugated double and triple bonds, attached to an isobutylamide group. This unsaturated structure is common to many bioactive N-alkylamides.

Data Presentation

Quantitative Biological Activity of Anacyclus pyrethrum Extracts

The majority of quantitative data available pertains to various extracts of Anacyclus pyrethrum rather than pure this compound. These findings are summarized below.

| Extract Type | Assay | Target | Result (IC50/MIC/MBC) | Reference |

| Methanolic | Antioxidant (DPPH) | Free radical scavenging | 12.38 µg/mL | [3] |

| Aqueous | Antioxidant (DPPH) | Free radical scavenging | 13.41 µg/mL | [3] |

| Methanolic | Antioxidant (FRAP) | Ferric reducing power | 50.89 µg/mL | [3] |

| Aqueous | Antioxidant (FRAP) | Ferric reducing power | 60.17 µg/mL | [3] |

| Methanolic | Antioxidant (β-carotene bleaching) | Lipid peroxidation inhibition | 107.07 µg/mL | [3] |

| Aqueous | Antioxidant (β-carotene bleaching) | Lipid peroxidation inhibition | 120.66 µg/mL | [3] |

| Root Extract (Ecotype 1) | Cytotoxicity | HeLa cells | 106.7 µg/mL | [4] |

| Root Extract (Ecotype 2) | Cytotoxicity | HeLa cells | 165.7 µg/mL | [4] |

| Root Extract (Ecotype 1) | Cytotoxicity | N2a cells | 34.1 µg/mL | [4] |

| Root Extract (Ecotype 2) | Cytotoxicity | N2a cells | 73.7 µg/mL | [4] |

| Methanolic | Antimicrobial | Escherichia coli | MIC: 800 µg/mL, MBC: 800 µg/mL | [5][6] |